molecular formula C10H13N3O B7525621 1-(Cyclopropylmethyl)-3-pyridin-3-ylurea

1-(Cyclopropylmethyl)-3-pyridin-3-ylurea

Cat. No.: B7525621
M. Wt: 191.23 g/mol
InChI Key: MYUDTYCKENAXFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylmethyl)-3-pyridin-3-ylurea is a urea derivative featuring a cyclopropylmethyl group attached to one nitrogen of the urea core and a pyridin-3-yl substituent on the other nitrogen. Its molecular formula is C₁₀H₁₃N₃O, with a calculated molecular weight of 191.22 g/mol.

Properties

IUPAC Name

1-(cyclopropylmethyl)-3-pyridin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c14-10(12-6-8-3-4-8)13-9-2-1-5-11-7-9/h1-2,5,7-8H,3-4,6H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUDTYCKENAXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities between 1-(Cyclopropylmethyl)-3-pyridin-3-ylurea and related urea derivatives:

Table 1: Structural and Molecular Properties

Compound Name R Group Molecular Formula Molecular Weight (g/mol) Aromatic Group Key Features
1-(Cyclopropylmethyl)-3-pyridin-3-ylurea Cyclopropylmethyl C₁₀H₁₃N₃O 191.22 Pyridin-3-yl Rigid substituent, heteroaromatic
1-Butyl-3-pyridin-3-ylurea Butyl C₁₀H₁₅N₃O 193.25 Pyridin-3-yl Linear alkyl, higher lipophilicity
3-[3-(Dimethylamino)propyl]-1-phenylurea Dimethylaminopropyl C₁₂H₁₉N₃O 221.30 Phenyl Basic side chain, non-heteroaromatic
Key Observations:
  • Substituent Effects: The cyclopropylmethyl group in the target compound introduces conformational rigidity, which may reduce metabolic degradation compared to the flexible butyl chain in 1-butyl-3-pyridin-3-ylurea . The pyridin-3-yl group enhances solubility relative to phenyl due to its nitrogen atom, which can participate in polar interactions. The dimethylaminopropyl substituent in 3-[3-(Dimethylamino)propyl]-1-phenylurea introduces a basic tertiary amine, likely improving water solubility at acidic pH.
  • Lipophilicity :

    • The cyclopropylmethyl group’s three-membered ring may lower logP compared to butyl, balancing lipophilicity and solubility.

Hazard Profile Comparison

Key Observations:
  • Limited hazard data are available for urea derivatives in the evidence. The precautionary measures for 3-[3-(Dimethylamino)propyl]-1-phenylurea (e.g., avoiding inhalation) suggest standard handling practices for laboratory chemicals.
  • For 1-(Cyclopropylmethyl)-3-pyridin-3-ylurea, standard precautions for handling ureas (e.g., using PPE, avoiding dust formation) are recommended until toxicological studies confirm safety.

Hypothesized Pharmacological Implications

While direct research findings on the target compound are absent, structural analogs provide insights:

  • Solubility : The pyridin-3-yl group’s nitrogen atom could enhance aqueous solubility, favoring oral bioavailability over phenyl-substituted analogs .
  • Target Binding : Pyridine’s nitrogen may engage in hydrogen bonding with biological targets, a feature absent in phenyl-substituted ureas .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.